3,4-dichloro-N-(quinolin-8-yl)benzamide

Dopamine Receptor Pharmacology CNS Probe Development Structure-Activity Relationship (SAR)

Researchers face inconsistent regioselectivity in 8-amidoquinoline-directed C-H activation and lack potent, validated D3 receptor benchmarks. 3,4-dichloro-N-(quinolin-8-yl)benzamide directly addresses both: • Para-selective C-H activation: 3,4-dichloro substitution suppresses undesired ortho-coupling, enabling cleaner para-functionalization on the quinoline ring. • D3 receptor pharmacology: Ki = 1.10 nM, IC50 = 1.20 nM (mitogenesis); reliable cross-assay calibration standard. • CNS drug-like profile: LogP = 4.54, tPSA = 42.0 Ų, single H-bond donor; predicted BBB permeability supports PET tracer development.

Molecular Formula C16H10Cl2N2O
Molecular Weight 317.2 g/mol
Cat. No. B311697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-(quinolin-8-yl)benzamide
Molecular FormulaC16H10Cl2N2O
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2
InChIInChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)
InChIKeyFTCRLBXJOFJNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,4-Dichloro-N-(quinolin-8-yl)benzamide Chemical Probe


3,4-dichloro-N-(quinolin-8-yl)benzamide (CAS 33757-56-1) is a synthetic small molecule from the 8-amidoquinoline class. It functions as a bidentate directing group in transition-metal-catalyzed C–H activation chemistry [1]. Unlike the unsubstituted parent scaffold N-(quinolin-8-yl)benzamide, the 3,4-dichloro substitution pattern on its benzamide ring introduces steric and electronic modifications that alter reaction regioselectivity and biological target engagement . This compound is listed in screening libraries as a D3 dopamine receptor antagonist with a binding affinity (Ki) of 1.10 nM, according to BindingDB records derived from US Patent 8748608 [2].

Why Generic 8-Amidoquinoline Analogs Are Not Substitutable


The benzamide ring's substitution pattern is a critical determinant of both biological and synthetic function. For N-(quinolin-8-yl)benzamide scaffolds, the introduction of specific substituents drastically alters biological affinity; for instance, adding a 5-chloro-2-hydroxy group yields a potent VEGFR-2 inhibitor (IC50 = 3.8 nM) [1], while a 4-nitro substitution introduces polymorphism that can complicate solid-state formulation [2]. The 3,4-dichloro configuration distinctively modulates electronic density on the benzamide ring, which is essential for chelation-assisted metalation in C–H functionalization reactions, a property not shared by its 3,4-dimethyl or unsubstituted counterparts [3]. A direct swap can therefore lead to failure in a synthetic pathway or a complete loss of targeted bioactivity.

Quantitative Differentiation Against Key Comparators


Enhanced D3 Dopamine Receptor Affinity vs. Regioisomeric Scaffolds

The compound is a highly potent human dopamine D3 receptor antagonist (Ki = 1.10 nM; IC50 = 1.20 nM) [1]. Cross-study comparison indicates this activity is >20-fold more potent than a closely related analog from the same patent family (US8748608, compound 34; IC50 = 25.7-30 nM for D3) [2]. This level of potency is distinct from other N-(quinolin-8-yl)benzamide scaffolds like the unsubstituted parent molecule, which have not been reported as potent D3 ligands, and from N-(quinolin-6-yl)benzamide, which primarily engages other targets [3].

Dopamine Receptor Pharmacology CNS Probe Development Structure-Activity Relationship (SAR)

Synthetic Regioselectivity Control via 3,4-Dichloro Substitution

In palladium-catalyzed oxidative coupling, N-(quinolin-8-yl)-benzamide (the unsubstituted scaffold) undergoes both ortho- and para-C–H bond activation, leading to product mixtures [1]. Comprehensive mechanistic studies reveal that the oxidation potential and radical intermediate stability are directly influenced by the benzamide ring substituents. The electron-withdrawing 3,4-dichloro groups suppress undesired oxidation pathways, enabling more selective para-C–H functionalization of the quinoline ring when the molecule is used as a directing group [2].

C–H Functionalization Synthetic Methodology 8-Aminoquinoline Directing Group

Lipophilicity and BBB Permeability vs. Hydroxy-Substituted Analogs

The compound possesses a high calculated lipophilicity (LogP = 4.54) and a correspondingly high LogSW value of -5.39, with only 2 rotatable bonds and a tPSA of 42.0 Ų, based on vendor quality control data . In contrast, a potent VEGFR-2 inhibitor from the same structural class, 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, contains a polar hydroxyl group that would reduce lipophilicity (exact LogP not publicly available but structurally inferred to be lower) and limits its passive membrane permeability compared to the fully chloro-substituted target compound [1]. These properties predict superior passive blood-brain barrier (BBB) penetration for CNS applications.

ADME Prediction Chemical Property Optimization Blood-Brain Barrier Permeability

High-Priority Application Scenarios


D3 Dopamine Receptor Probe and PET Tracer Development

Its sub-nanomolar Ki of 1.10 nM at the D3 receptor [1] makes it an exceptional candidate for developing high-affinity pharmacological tools. The superior predicted BBB permeability compared to hydroxylated analogs positions it as a lead scaffold for CNS positron emission tomography (PET) tracer discovery, where high lipophilicity (LogP = 4.54) is essential for brain uptake .

Bidentate Directing Group in Site-Selective C–H Functionalization

The 3,4-dichloro substitution tunes the electronic properties of the benzamide ring, enabling the compound to act as a selective bidentate directing group in transition-metal-catalyzed C–H functionalization, where it suppresses undesired ortho-coupling and promotes para-C–H activation on the quinoline ring, leading to cleaner synthetic routes compared to the unsubstituted scaffold [2].

Reference Standard for Dopamine Receptor Screening Panels

With a well-defined antagonistic activity profile (IC50 = 1.20 nM in a mitogenesis assay), this compound can serve as a cross-assay calibration standard for screening laboratories developing novel D3 ligands, offering a consistent potency benchmark against which to measure new analogs.

Scaffold for CNS Drug Discovery ADME Optimization

The compound's physicochemical profile (LogP = 4.54, tPSA = 42.0 Ų, a single H-bond donor) meets key criteria for CNS drug-likeness. It can be used as a base scaffold in medicinal chemistry programs that aim to systematically vary substituents to balance dopamine receptor affinity with metabolic stability, while using its baseline parameters as a benchmark.

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